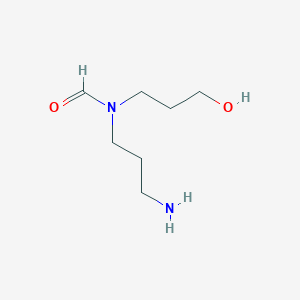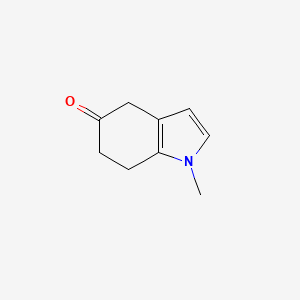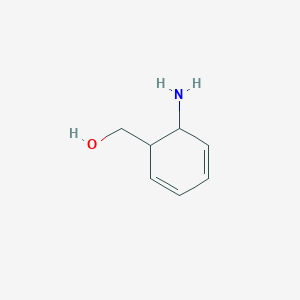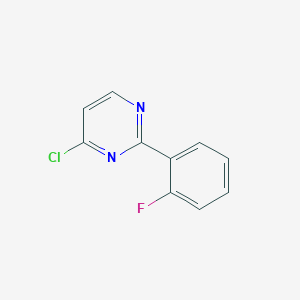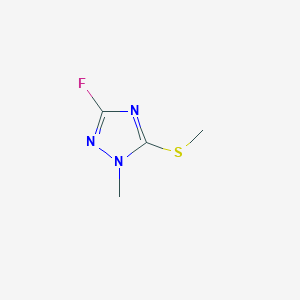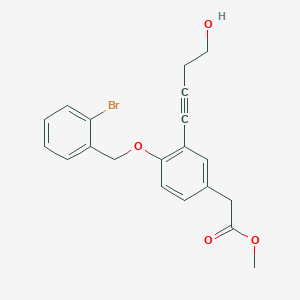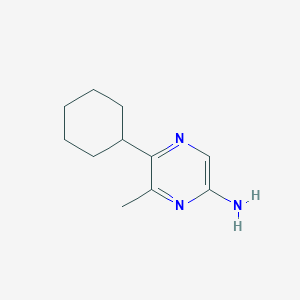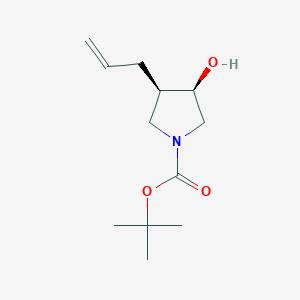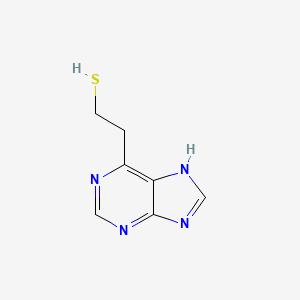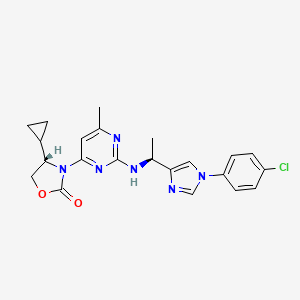![molecular formula C7H8N2O4 B13098245 [2-(Hydroxymethyl)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid CAS No. 35978-14-4](/img/structure/B13098245.png)
[2-(Hydroxymethyl)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Hydroxymethyl)-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound also features a hydroxymethyl group at position 2 and an acetic acid moiety at position 4. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Hydroxymethyl)-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrimidine derivative with formaldehyde and acetic acid in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, is becoming increasingly common in the industrial production of heterocyclic compounds.
化学反応の分析
Types of Reactions
2-(2-(Hydroxymethyl)-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-(2-(Carboxymethyl)-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid.
Reduction: Formation of 2-(2-(Hydroxymethyl)-6-hydroxy-1,6-dihydropyrimidin-4-yl)acetic acid.
Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced.
科学的研究の応用
2-(2-(Hydroxymethyl)-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(2-(Hydroxymethyl)-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid is largely dependent on its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate binding. Additionally, it can interact with nucleic acids, potentially interfering with DNA replication and transcription processes. The exact pathways involved in its biological activity are still under investigation, but its ability to form hydrogen bonds and participate in π-π interactions is believed to play a crucial role.
類似化合物との比較
Similar Compounds
2-(2-(Hydroxymethyl)-6-oxo-1,6-dihydropyrimidin-4-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
2-(2-(Hydroxymethyl)-6-oxo-1,6-dihydropyrimidin-4-yl)butanoic acid: Similar structure but with a butanoic acid moiety instead of acetic acid.
2-(2-(Hydroxymethyl)-6-oxo-1,6-dihydropyrimidin-4-yl)pentanoic acid: Similar structure but with a pentanoic acid moiety instead of acetic acid.
Uniqueness
The uniqueness of 2-(2-(Hydroxymethyl)-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both a hydroxymethyl group and an acetic acid moiety allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
特性
CAS番号 |
35978-14-4 |
|---|---|
分子式 |
C7H8N2O4 |
分子量 |
184.15 g/mol |
IUPAC名 |
2-[2-(hydroxymethyl)-6-oxo-1H-pyrimidin-4-yl]acetic acid |
InChI |
InChI=1S/C7H8N2O4/c10-3-5-8-4(2-7(12)13)1-6(11)9-5/h1,10H,2-3H2,(H,12,13)(H,8,9,11) |
InChIキー |
ZRYCPSAAJKJBPT-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(NC1=O)CO)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Bromo-5,6-dihydroimidazo[1,2-d]pyrido[2,3-f][1,4]oxazepine](/img/structure/B13098163.png)

